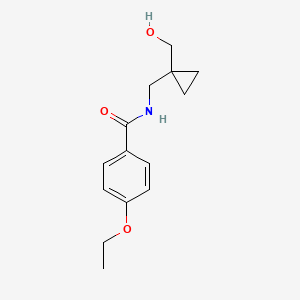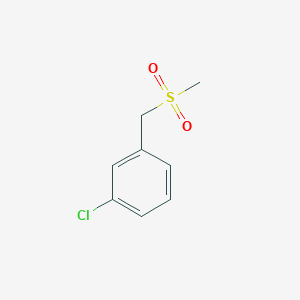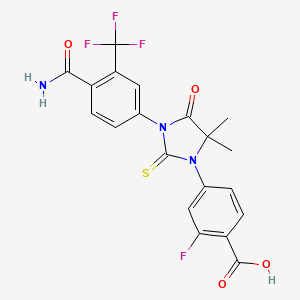![molecular formula C22H20N6 B14881419 N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features an indole moiety, a pyrazolopyrimidine core, and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under basic conditions.
Coupling Reactions: The final step involves coupling the indole and pyrazolopyrimidine units using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolopyrimidine core using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Pharmacology: The compound is investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Mécanisme D'action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting cell signaling pathways.
Receptor Binding: It can act as an agonist or antagonist at serotonin and dopamine receptors, influencing neurotransmitter release and uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)formamide: Shares the indole moiety but lacks the pyrazolopyrimidine core.
1H-Indole-3-ethanamine, N-methyl-: Contains the indole structure but differs in the side chain and lacks the pyrazolopyrimidine core.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of the indole moiety, pyrazolopyrimidine core, and tolyl group, which confer specific biological activities and chemical properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C22H20N6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H20N6/c1-15-6-8-17(9-7-15)28-22-19(13-27-28)21(25-14-26-22)23-11-10-16-12-24-20-5-3-2-4-18(16)20/h2-9,12-14,24H,10-11H2,1H3,(H,23,25,26) |
Clé InChI |
PJEXPEPMHPFHOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
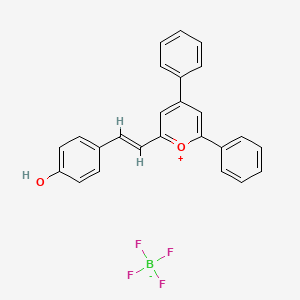
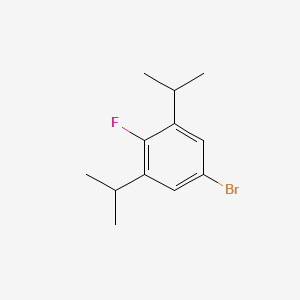
![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)

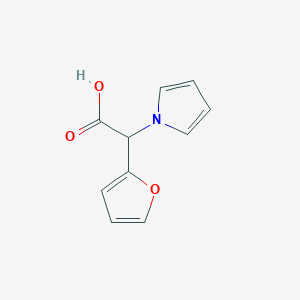
![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
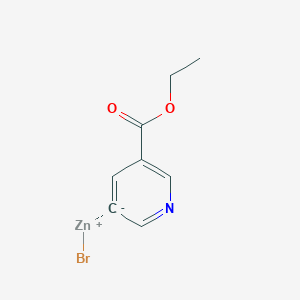
![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)
